molecular formula C13H19NO2 B15316447 Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate CAS No. 502842-23-1

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate

Cat. No.: B15316447
CAS No.: 502842-23-1
M. Wt: 221.29 g/mol
InChI Key: OJDPWOSNNYSJOA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate: is an organic compound with the molecular formula C13H19NO2 It is an ester derivative of propanoic acid, featuring an amino group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate typically involves the esterification of 3-amino-3-(2,5-dimethylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the specific reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in various chemical reactions, facilitating the compound’s biological activity. The dimethylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate
  • Ethyl 3-amino-3-(2,5-dichlorophenyl)propanoate
  • Ethyl 3-amino-3-(2,5-dimethoxyphenyl)propanoate

Comparison: Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate is unique due to the presence of the dimethylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from its analogs, such as Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate, which has fluorine atoms that can significantly alter the compound’s reactivity and biological activity. Similarly, the presence of different substituents in other analogs can lead to variations in their chemical and physical properties, making this compound a valuable compound for specific applications.

Properties

CAS No.

502842-23-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-4-16-13(15)8-12(14)11-7-9(2)5-6-10(11)3/h5-7,12H,4,8,14H2,1-3H3

InChI Key

OJDPWOSNNYSJOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)C)C)N

Origin of Product

United States

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